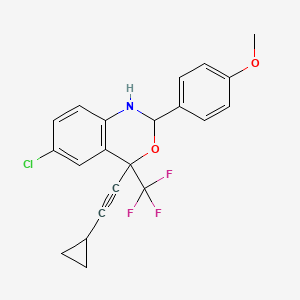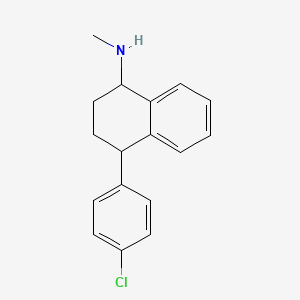
rac-trans-3-Dechloro Sertraline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans-3-Dechloro Sertraline Hydrochloride: is a chemical compound with the molecular formula C17H18ClN and a molecular weight of 308.25 g/mol . It is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of rac-trans-3-Dechloro Sertraline Hydrochloride involves several steps, typically starting with the precursor trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine . The reaction conditions often include the use of solvents like acetonitrile, chloroform, and methanol .
Chemical Reactions Analysis
rac-trans-3-Dechloro Sertraline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-trans-3-Dechloro Sertraline Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry.
Biology: It is used in neurochemical studies to understand the mechanisms of SSRIs.
Medicine: While not used therapeutically, it helps in the development of new antidepressant drugs.
Industry: It is used in the production of various biochemical assays.
Mechanism of Action
The mechanism of action of rac-trans-3-Dechloro Sertraline Hydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This leads to an increase in serotonin levels in the synaptic cleft, enhancing mood and alleviating symptoms of depression .
Comparison with Similar Compounds
rac-trans-3-Dechloro Sertraline Hydrochloride is unique due to its specific molecular structure, which lacks a chlorine atom compared to sertraline . Similar compounds include:
Sertraline: A widely used SSRI with a chlorine atom in its structure.
Fluoxetine: Another SSRI with a different molecular structure.
Paroxetine: An SSRI with a similar mechanism of action but different chemical composition.
These compounds share similar therapeutic effects but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMOMOOMHWFGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
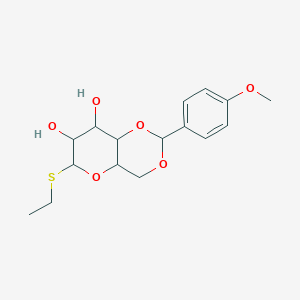
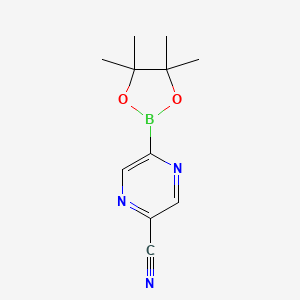
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
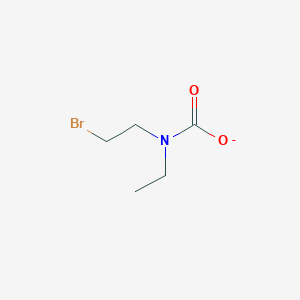
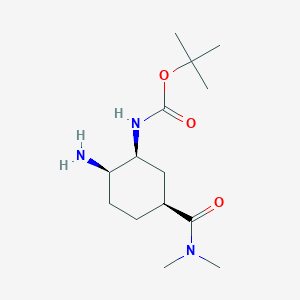
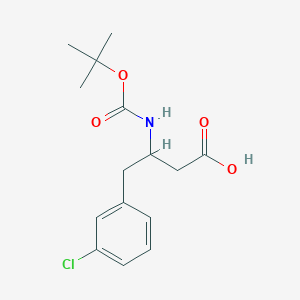
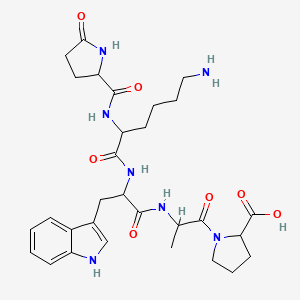
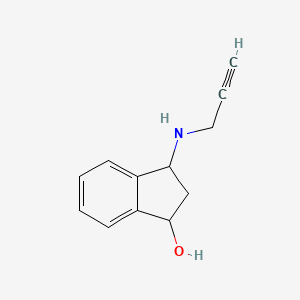
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)

